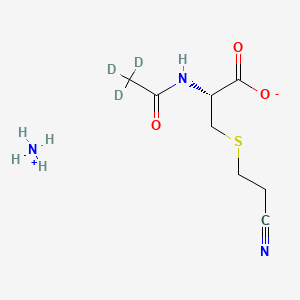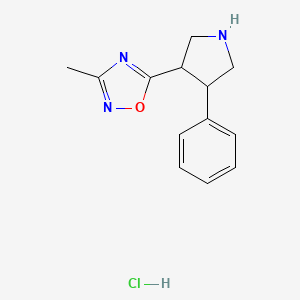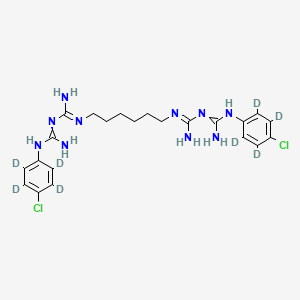
N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride; Lisium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhexidine-d8 Dihydrochloride is a deuterated form of chlorhexidine, a broad-spectrum antimicrobial agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Chlorhexidine itself is widely used as an antiseptic and disinfectant in medical and dental applications due to its effectiveness against a broad range of microorganisms, including bacteria, yeasts, and viruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorhexidine-d8 Dihydrochloride typically involves the deuteration of chlorhexidine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Chlorhexidine-d8 Dihydrochloride follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality and safety .
化学反応の分析
Types of Reactions
Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorhexidine oxide, while reduction may result in chlorhexidine hydride. Substitution reactions can produce a variety of substituted chlorhexidine derivatives .
科学的研究の応用
Chlorhexidine-d8 Dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics due to the presence of deuterium atoms.
Biology: Employed in studies of microbial resistance and the mechanisms of antimicrobial action.
Medicine: Investigated for its potential use in treating infections and as a component in antiseptic formulations.
Industry: Utilized in the development of new disinfectant products and formulations.
作用機序
Chlorhexidine-d8 Dihydrochloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged chlorhexidine molecule interacts with negatively charged phosphate groups on microbial cell surfaces, leading to the destruction of cell integrity and leakage of intracellular material. This interaction ultimately results in cell death. The specific mechanism of action depends on the concentration of chlorhexidine, with lower concentrations being bacteriostatic and higher concentrations being bactericidal .
類似化合物との比較
Similar Compounds
Chlorhexidine Gluconate: A commonly used form of chlorhexidine in medical and dental applications.
Chlorhexidine Acetate: Another variant used for its antimicrobial properties.
Chlorhexidine Digluconate: Widely used in antiseptic formulations.
Uniqueness
Chlorhexidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This deuterated form allows for more precise studies of molecular interactions and dynamics compared to non-deuterated forms .
特性
分子式 |
C22H30Cl2N10 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D |
InChIキー |
GHXZTYHSJHQHIJ-OIIWATDQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


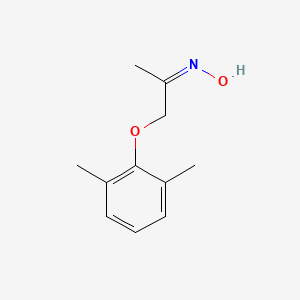

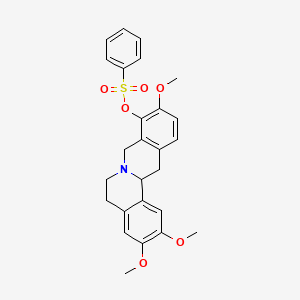
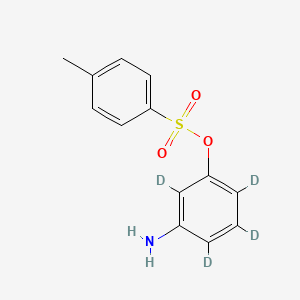
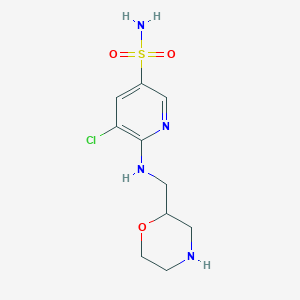

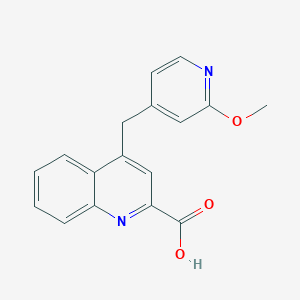

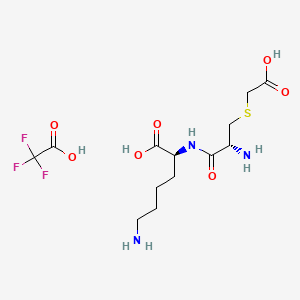

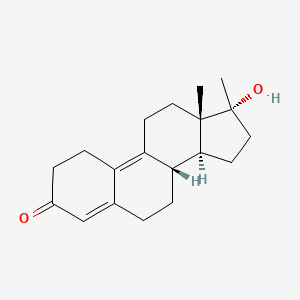
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
